
4-Bromo-2-(methylthio)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(methylthio)phenylboronic acid (4-BMPBA) is a boronic acid derivative that has been studied extensively in the scientific community due to its potential applications in chemical synthesis, drug development and biochemistry. 4-BMPBA is a highly versatile compound, with a wide range of potential applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond forming processes due to their mild and functional group tolerant reaction conditions . The compound can be used in reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides .
Addition Reactions
The compound is involved in addition reactions with naphthyridine N-oxides . This is a type of reaction where two or more molecules combine to form a larger one.
Oxyarylation of Heck Reaction Intermediates
It is used in the oxyarylation of Heck reaction intermediates for the synthesis of Tetrahydrofuran (THF) derivatives . The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming process, and oxyarylation is a process that introduces an oxygen and an aryl group into a molecule.
Sulfoxidation Reactions
The compound is used in sulfoxidation reactions . Sulfoxidation is a process that introduces a sulfoxide group into a molecule, which can be useful in various chemical syntheses.
Copper-Catalyzed Halogenation
It is used in copper-catalyzed halogenation . Halogenation is a reaction that introduces a halogen into a molecule, and copper can act as a catalyst to facilitate this process.
Protodeboronation of Pinacol Boronic Esters
The compound is involved in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a process that removes a boron group from a molecule, and this can be useful in various synthetic applications.
Preparation of Ni (II) Pincer Complex
It is used in the preparation of Ni (II) pincer complex . These complexes are used as catalysts in various chemical reactions.
Preparation of Pd (II) Pyridoxal Hydrazone Metallacycles
The compound is used in the preparation of Pd (II) pyridoxal hydrazone metallacycles . These metallacycles can act as catalysts for the Suzuki-Miyaura cross-coupling reactions .
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-2-(methylthio)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boron moiety of the compound is transferred to a transition metal, typically palladium . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide under the action of a palladium catalyst . The downstream effects include the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
Pharmacokinetics
It’s worth noting that boronic esters, in general, are usually bench stable, easy to purify, and often commercially available . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including biaryl compounds .
Action Environment
The action of 4-Bromo-2-(methylthio)phenylboronic acid is influenced by several environmental factors. For instance, the stability of boronic esters can be a challenge when considering the removal of the boron moiety at the end of a sequence . Additionally, the reaction conditions for the Suzuki-Miyaura cross-coupling are typically mild and tolerant of various functional groups , suggesting that the compound’s action can be robust across a range of environments.
Eigenschaften
IUPAC Name |
(4-bromo-2-methylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIBSPQWKHJLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)SC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(methylthio)phenylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



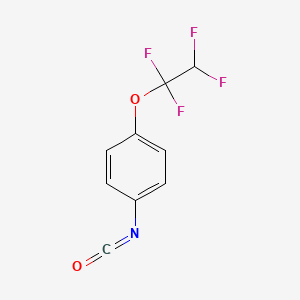
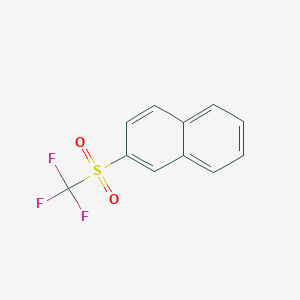
![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)



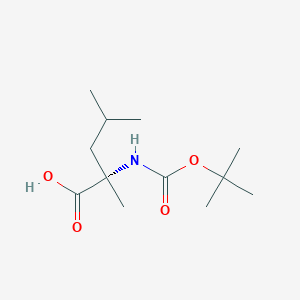

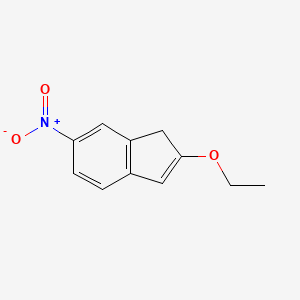
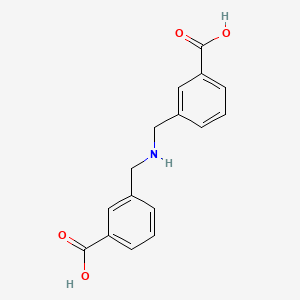

![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)